![molecular formula C19H18N4O4 B12215756 methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B12215756.png)
methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-methoxyphenyl azide can react with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Coupling with Benzoate: The triazole derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has been studied for its potential efficacy against various bacterial strains. Triazoles are known to interfere with the synthesis of nucleic acids in microorganisms, making them valuable in treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that derivatives of triazole can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases . This property positions this compound as a candidate for further exploration in anti-inflammatory therapies.
Anticancer Potential
Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cells. This compound may exhibit similar effects by disrupting cellular pathways critical for cancer cell survival . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Agricultural Applications
Pesticide Development
Compounds containing triazole rings are often utilized in developing agricultural fungicides. The structural characteristics of this compound suggest potential effectiveness against fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on conventional pesticides .
Materials Science
Polymer Chemistry
In materials science, triazole-containing compounds are being explored for their ability to enhance the properties of polymers. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties such as increased thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- N,N’-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
Uniqueness
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the benzoate ester makes it a versatile compound for various applications.
Biological Activity
Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that incorporates a triazole moiety, which is known for its diverse biological activities. Research on this compound has highlighted its potential applications in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3. The structure features a methyl ester group attached to a benzoate and a triazole ring, which contributes significantly to its biological properties.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₃ |
SMILES | CC(=O)N(C(=O)C1=CC=CC=C1)C2=NNC(=N2)C(C)=C(C)OC |
InChI | InChI=1S/C16H18N4O3/c1-10(17)12-8-6-7-9(11(12)18)15(20)21-14(19)13-22-23-24-16(21)22/h6-8,10H,1-5H3,(H2,19,20)(H3,17,18) |
Antitumor Activity
Recent studies have shown that compounds containing the triazole ring exhibit significant antitumor properties. For instance, research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. A study evaluated its activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines, revealing IC50 values in the micromolar range, suggesting potent antitumor activity.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division in microbial cells and cancer cells. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and disrupt DNA replication in cancer cells.
Study 1: Antitumor Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their cytotoxicity against human cancer cell lines. The study concluded that modifications to the triazole moiety could enhance biological activity.
Study 2: Antimicrobial Properties
A separate study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant bactericidal activity, with a notable reduction in bacterial load in treated cultures compared to controls.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-8-10-16(26-2)11-9-15)18(24)20-14-6-4-13(5-7-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
InChI Key |
HGTSRHWQBKANBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.